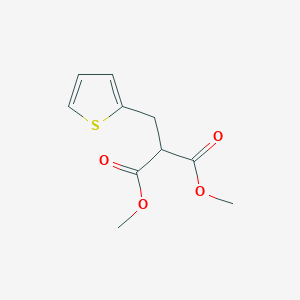

Dimethyl 2-(thiophen-2-ylmethyl)malonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

邻甲氧基苯甲酸甲酯可以通过在强酸催化剂(例如硫酸)存在下,用甲醇对3-氨基-4-羟基苯甲酸进行酯化反应来合成。该反应通常涉及在回流条件下加热混合物以促进酯化过程。 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化以确保高产率和纯度 .

化学反应分析

邻甲氧基苯甲酸甲酯会发生各种化学反应,包括:

氧化: 邻甲氧基苯甲酸甲酯在特定条件下可被氧化形成相应的醌。

还原: 邻甲氧基苯甲酸甲酯中的硝基可以在钯催化剂存在下,使用还原剂(如氢气)还原成胺基。

取代: 邻甲氧基苯甲酸甲酯可以发生亲核取代反应,其中胺基可以被其他亲核试剂取代。

这些反应中常用的试剂和条件包括氢气、钯催化剂、硫酸和甲醇。 这些反应产生的主要产物包括醌、胺和取代衍生物 .

4. 科研应用

邻甲氧基苯甲酸甲酯有几种科研应用:

化学: 用作研究酯化和水解反应的模型化合物。

生物学: 研究其对细胞过程的潜在影响以及与生物分子的相互作用。

医学: 探索其局部麻醉特性以及在疼痛管理中的潜在用途。

科学研究应用

Biological Activities

Dimethyl 2-(thiophen-2-ylmethyl)malonate and its derivatives have been studied for their biological properties, which include:

- Antimicrobial Activity : Thiophene derivatives, including this compound, exhibit notable antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties : Research indicates that certain thiophene derivatives possess anti-inflammatory activity. This can be particularly beneficial in treating conditions characterized by inflammation .

- Anticancer Potential : Some studies suggest that thiophene-containing compounds may exhibit anticancer properties. For instance, specific derivatives have shown effectiveness against breast cancer cells, indicating a potential role in cancer therapy .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of diverse chemical entities .

- Method Development : It is often employed in analytical method development and quality control applications within pharmaceutical settings. Its unique chemical properties make it suitable for validating analytical methods used in drug formulation .

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated a significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

In another research project, researchers synthesized a series of thiophene derivatives based on this compound to evaluate their anticancer activity. Several synthesized compounds demonstrated cytotoxic effects on cancer cell lines, highlighting the importance of this compound in drug discovery processes.

Summary Table of Applications

作用机制

邻甲氧基苯甲酸甲酯通过阻断神经细胞中的钠通道发挥作用,从而阻止动作电位的启动和传播。这种对钠通道的抑制导致目标区域失去感觉,从而产生局部麻醉。 该机制中涉及的分子靶点是神经细胞膜中存在的电压门控钠通道 .

相似化合物的比较

邻甲氧基苯甲酸甲酯可以与其他局部麻醉剂(如苯佐卡因、利多卡因和普鲁卡因)进行比较。虽然所有这些化合物都通过阻断钠通道共享共同的作用机制,但邻甲氧基苯甲酸甲酯由于其特定的化学结构和在水中的溶解度较低而独一无二。 这种较低的溶解度限制了其在某些应用中的使用,但使其适合粉末配方 .

类似化合物包括:

苯佐卡因: 一种酯类局部麻醉剂,通常用于局部止痛产品。

利多卡因: 一种酰胺类局部麻醉剂,广泛用于医疗和牙科手术。

普鲁卡因: 一种酯类局部麻醉剂,主要用于牙科手术

生物活性

Dimethyl 2-(thiophen-2-ylmethyl)malonate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of malonates, which are known for their versatility in organic synthesis and their biological relevance. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented with the following structural formula:

Where:

- The thiophene ring contributes to its unique chemical properties.

- The malonate moiety is known for its ability to participate in various biochemical reactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of malonates have been tested against various bacterial strains, showing promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

Research on related malonate compounds has demonstrated potential anticancer effects. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Case Study : A study investigating the effects of a malonate derivative on breast cancer cells reported a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The presence of the thiophene ring may enhance lipophilicity, improving absorption rates.

- Metabolism : Malonates are typically metabolized by esterases, leading to potential active metabolites.

- Excretion : Renal excretion is expected due to the polar nature of the compound.

Toxicological assessments are necessary to determine safe dosage levels and identify any adverse effects associated with prolonged exposure.

属性

IUPAC Name |

dimethyl 2-(thiophen-2-ylmethyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIHAJHYNTWOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560142 |

Source

|

| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122308-25-2 |

Source

|

| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。